molecular formula C11H17NO B1657551 2-(2-ethylphenoxy)-N-methylethanamine CAS No. 57162-89-7

2-(2-ethylphenoxy)-N-methylethanamine

Cat. No.: B1657551
CAS No.: 57162-89-7
M. Wt: 179.26 g/mol
InChI Key: VIKWYIGBGCPHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Perspectives on Phenoxyethylamine Derivatives in Medicinal Chemistry

The journey of medicinal chemistry began with natural sources like plants, herbs, and fungi, which were the sole providers of therapeutic agents until the mid-nineteenth century. nih.gov The subsequent rise of synthetic organic chemistry, spurred by byproducts from the coal-tar and textile industries, led to the creation of the first synthetic drugs. nih.gov Early analgesics and antipyretics, for example, were often simple chemical modifications of substances like aniline (B41778) and p-nitrophenol. nih.gov

Within this historical context, the 2-phenethylamine scaffold emerged as a critical structural motif. nih.gov This framework is fundamental to endogenous catecholamines such as dopamine (B1211576), norepinephrine, and epinephrine, which play vital roles in neuronal processes governing movement, mood, and stress. nih.gov The inherent biological activity of the phenethylamine (B48288) core prompted extensive research into its derivatives. Scientists began systematically modifying this scaffold to create a vast array of compounds, investigating how changes in chemical structure would alter their pharmacological effects. nih.govresearchgate.net The introduction of a phenoxy group, creating the phenoxyethylamine skeleton, was one such avenue of exploration, leading to compounds with diverse biological activities. cymitquimica.com

Research Significance of the 2-(2-ethylphenoxy)-N-methylethanamine Structural Scaffold

The structural scaffold of 2-(2-ethylphenoxy)-N-methylethanamine, characterized by the phenoxyethylamine core, is a versatile building block in medicinal chemistry. cymitquimica.com The presence of both an amine group and an ether linkage imparts specific physicochemical properties that can influence how the molecule interacts with biological systems. cymitquimica.com The amine group provides basic properties and a potential site for hydrogen bonding, which can affect solubility and receptor binding. cymitquimica.com

The broader class of phenoxy derivatives is associated with a wide spectrum of biological activities, including potential use as anti-inflammatory, anticancer, analgesic, and anti-mycobacterial agents. nih.gov For instance, research on phenoxy acetamide (B32628) derivatives has shown that substitutions on the phenoxy ring, such as the addition of halogen groups, can enhance certain biological functions. nih.gov The specific substitutions on 2-(2-ethylphenoxy)-N-methylethanamine—an ethyl group at the 2-position of the phenyl ring and a methyl group on the terminal nitrogen—are expected to modulate its lipophilicity, steric profile, and metabolic stability, thereby influencing its pharmacological activity. This makes its structural framework a person of interest for designing new therapeutic agents. For example, the 3-OH-phenoxyethylamine template has been successfully exploited to develop potent dopamine D2 receptor agonists. nih.gov

Physicochemical Properties of 2-(2-ethylphenoxy)-N-methylethanamine

Property Value
CAS Number 57162-89-7
Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
InChIKey VIKWYIGBGCPHGN-UHFFFAOYSA-N

| Canonical SMILES | CCC1=CC=CC=C1OCCNC |

This data is compiled from chemical supplier databases. alfa-chemistry.comchemicalbridge.co.uk

Overview of Current Academic Research Trajectories for the Chemical Compound

While direct research on 2-(2-ethylphenoxy)-N-methylethanamine is limited, current academic trajectories for the broader class of phenoxyethylamine derivatives are well-defined. A primary focus of ongoing research is the synthesis of novel analogs and the exploration of their structure-activity relationships (SAR). Medicinal chemists are actively designing and creating new derivatives by modifying the substituents on both the aromatic ring and the ethylamine (B1201723) side chain to optimize their therapeutic potential. nih.gov

These investigations have revealed that compounds with the phenoxyethylamine scaffold exhibit a range of promising pharmacological activities. nih.gov Furthermore, phenoxyethylamine derivatives serve as crucial intermediates in the synthesis of established pharmaceutical drugs. For example, 2-(2-alkoxyphenoxy) ethylamine is a key intermediate in the preparation of active pharmaceutical ingredients like Carvedilol and Tamsulosin. google.com The synthesis of these intermediates is an area of active process chemistry research, with goals to develop cheaper, safer, and more efficient industrial production methods. google.comgoogle.com The potential for 2-(2-ethylphenoxy)-N-methylethanamine to serve as a precursor or a lead compound in similar drug discovery and development pathways represents a logical trajectory for future academic and industrial research.

Investigated Activities of Related Phenoxyethylamine Derivatives

Derivative Class Investigated Biological/Chemical Application Reference
Phenoxy Acetamides Anti-inflammatory, Analgesic, Anticancer nih.gov
3-OH-Phenoxyethylamines Dopamine D2 Receptor Agonism nih.gov
2-Alkoxyphenoxyethanamines Intermediates for Carvedilol & Tamsulosin Synthesis google.com

Properties

IUPAC Name

2-(2-ethylphenoxy)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-10-6-4-5-7-11(10)13-9-8-12-2/h4-7,12H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKWYIGBGCPHGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398907
Record name 2-(2-ethylphenoxy)-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57162-89-7
Record name 2-(2-ethylphenoxy)-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 2 2 Ethylphenoxy N Methylethanamine

Established Synthetic Routes to the Core 2-(2-ethylphenoxy)-N-methylethanamine Structure

The synthesis of the 2-(2-ethylphenoxy)-N-methylethanamine core structure is typically achieved through multi-step sequences that assemble the three key components: the 2-ethylphenol (B104991) moiety, the ethyl linker, and the N-methylamine group. While direct synthetic procedures for this specific molecule are not extensively detailed in readily available literature, established methods for closely related analogues, such as 2-(2-methoxyphenoxy)-N-methylethanamine, provide a clear and applicable blueprint. These routes are robust and can be adapted by using 2-ethylphenol as the starting precursor.

Two primary pathways are commonly employed for the synthesis of aryloxyethanamines.

Route A: Williamson Ether Synthesis and Amination

A prevalent and classical method involves an initial etherification followed by nucleophilic substitution with the desired amine. This sequence can be broken down into the following transformations:

Synthesis of 2-(2-ethylphenoxy)ethanol: The synthesis would begin with the reaction of 2-ethylphenol with a two-carbon electrophile, such as ethylene (B1197577) oxide or 2-chloroethanol (B45725), under basic conditions. The base, typically sodium hydroxide (B78521) or potassium carbonate, deprotonates the phenol (B47542) to form the more nucleophilic phenoxide, which then attacks the electrophile to form the ether linkage.

Formation of a Halogenated Intermediate: The resulting alcohol, 2-(2-ethylphenoxy)ethanol, is then converted into a more reactive intermediate by replacing the hydroxyl group with a halogen, typically chlorine. This is often accomplished using a chlorinating agent like thionyl chloride (SOCl₂). This step creates a good leaving group for the subsequent amination.

Reaction with N-methylamine: The final step involves the reaction of the chlorinated intermediate, 1-chloro-2-(2-ethylphenoxy)ethane, with N-methylamine. The nitrogen atom of methylamine (B109427) acts as a nucleophile, displacing the chloride ion to form the target compound, 2-(2-ethylphenoxy)-N-methylethanamine. This reaction may be carried out in a suitable solvent and sometimes under pressure to contain the volatile methylamine.

Route B: Oxazoline (B21484) Chemistry

An alternative approach for producing phenoxyethanamines utilizes 2-alkyloxazolines as precursors. google.com This method avoids the use of highly reactive and potentially hazardous materials like ethylene oxide.

Reaction of 2-ethylphenol with 2-methyloxazoline: 2-ethylphenol would be heated with 2-methyloxazoline. This reaction opens the oxazoline ring to form the intermediate N-[2-(2-ethylphenoxy)-ethyl]-acetamide.

Hydrolysis of the Acetamide (B32628): The resulting acetamide intermediate is then hydrolyzed under acidic conditions, for instance, by refluxing with hydrochloric acid. google.com This step cleaves the acetyl group, yielding the primary amine, 2-(2-ethylphenoxy)ethanamine.

N-Methylation: The primary amine can then be selectively methylated to introduce the N-methyl group. This can be achieved through various methods, such as reductive amination with formaldehyde (B43269) and a reducing agent (e.g., sodium borohydride) or by direct alkylation with a methylating agent like methyl iodide.

Optimizing reaction parameters is crucial for maximizing product yield, minimizing side-product formation, and ensuring the process is efficient and scalable. For the synthesis of aryloxy-N-methylethanamines, several factors can be fine-tuned. researchgate.net

Key parameters for optimization include the choice of solvent, base, temperature, and reaction time. researchgate.netosti.gov In the final amination step, for example, the formation of di- and tri-substituted amine side products can be a significant issue. google.com Using a large excess of N-methylamine can favor the formation of the desired secondary amine over tertiary amine byproducts.

Solvent polarity can also play a critical role; polar aprotic solvents like DMF or acetonitrile (B52724) are often effective for nucleophilic substitution reactions. Temperature control is essential, with studies on similar reactions suggesting an optimal range of 60–80°C to ensure a reasonable reaction rate without promoting decomposition or side reactions. The choice of base in the initial etherification step must be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions.

ParameterConditionRationale for OptimizationPotential Side Products
Temperature60-80°CBalances reaction rate with minimizing thermal decomposition and side reactions. Polymerization, decomposition products.
SolventPolar Aprotic (e.g., DMF, Acetonitrile)Effectively solvates cations while leaving the nucleophile relatively free, accelerating SN2 reactions. Solvent-related impurities if not properly removed.
Base (Etherification)K₂CO₃, NaOHEnsures efficient formation of the phenoxide nucleophile.Products from reaction with solvent or impurities.
Amine StoichiometryLarge excess of N-methylamineMinimizes the formation of tertiary amine byproducts by statistical probability. google.comN,N-dimethylated product, bis-alkylation products.

Synthesis of Analogues and Derivatives of 2-(2-ethylphenoxy)-N-methylethanamine

The synthesis of analogues and derivatives is a cornerstone of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR). mdpi.com Modifications can be made to various parts of the 2-(2-ethylphenoxy)-N-methylethanamine scaffold to modulate its physicochemical properties and biological interactions.

Altering the substituents on the phenyl ring of the phenoxy group is a common strategy to influence properties such as lipophilicity, electronic character, and steric profile. mdpi.com This is readily achieved by starting the synthetic sequences described in section 2.1 with appropriately substituted 2-ethylphenols. For instance, introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy (B1213986), other alkyl groups) can significantly impact the molecule's interaction with biological targets.

Starting PrecursorResulting Modification on Phenoxy RingPotential Change in Property
4-Chloro-2-ethylphenol4-Chloro substitutionIncreases lipophilicity, introduces a halogen bond donor.
2-Ethyl-4-methoxyphenol4-Methoxy substitutionIncreases polarity, adds a hydrogen bond acceptor.
2,4-Diethylphenol4-Ethyl substitutionFurther increases lipophilicity and steric bulk.
2-Ethyl-5-nitrophenol5-Nitro substitutionAdds a strong electron-withdrawing group and hydrogen bond acceptor.

The ethanamine portion of the molecule offers several points for modification. The N-methyl group can be replaced with other alkyl or functional groups, and the ethyl linker can be altered.

N-Substitution: The final amination step can be performed with different primary or secondary amines to generate a library of N-substituted analogues. For example, using ethylamine (B1201723) would yield the N-ethyl derivative, while using dimethylamine (B145610) would produce the N,N-dimethyl analogue. General methods for the synthesis of N-methylalkylamines are well-established and can be adapted for these purposes. orgsyn.org

Backbone Homologation or Constraining: The length of the linker between the phenoxy oxygen and the amine nitrogen can be extended by using precursors like 3-chloropropanol instead of 2-chloroethanol in the initial steps. This would result in a propanamine backbone instead of an ethanamine one. Furthermore, the backbone can be incorporated into cyclic structures to create more rigid analogues, a strategy often used to lock the molecule into a specific conformation. mdpi.com

A powerful strategy in drug discovery is the bioisosteric replacement of a phenyl ring with a heteroaromatic ring. beilstein-journals.org This "scaffold hopping" can lead to significant changes in biological activity, selectivity, and metabolic stability. beilstein-journals.org The 2-ethylphenyl group of the target molecule can be replaced with various heteroaryl systems, such as pyridine, pyrimidine, or thiazole.

Heteroaryl MoietyExample PrecursorPotential Advantage of Replacement
Pyridinyloxy3-Ethyl-2-hydroxypyridineIntroduces a basic nitrogen, potentially improving solubility and allowing for salt formation.
Pyrimidinyloxy2-Hydroxy-4-ethylpyrimidineAdds multiple hydrogen bond acceptors, modulating solubility and target binding.
Thiazolyloxy2-Ethyl-4-hydroxythiazoleAlters steric and electronic profile; may introduce new metabolic pathways.
Quinolyloxy3-Ethyl-2-hydroxyquinolineIncreases molecular size and planarity, potentially enhancing stacking interactions.

An extensive review of scientific literature and chemical databases reveals a notable absence of published research specifically detailing the stereoselective synthesis of 2-(2-ethylphenoxy)-N-methylethanamine. While numerous methods exist for the asymmetric synthesis of chiral amines and related compounds, methodologies specifically targeting the enantiomerically pure forms of 2-(2-ethylphenoxy)-N-methylethanamine have not been documented in the available scientific literature.

General strategies for achieving enantiomeric purity in the synthesis of chiral amines often involve the use of chiral auxiliaries, chiral catalysts, or the resolution of racemic mixtures. These approaches are well-established in organic chemistry for creating stereochemically pure compounds, which is crucial in fields such as pharmacology where the biological activity of enantiomers can differ significantly.

For a molecule like 2-(2-ethylphenoxy)-N-methylethanamine, a hypothetical stereoselective synthesis could, for instance, involve the asymmetric reduction of a corresponding imine precursor using a chiral reducing agent or a catalyst. Another potential route could be the alkylation of a chiral amine with a suitable 2-(2-ethylphenoxy)ethyl derivative. However, without specific studies on this compound, any proposed synthetic route remains speculative.

The lack of specific research into the stereoselective synthesis of 2-(2-ethylphenoxy)-N-methylethanamine means that there are no established protocols, detailed research findings, or data tables to present regarding its enantiomeric purity. Researchers interested in the specific stereoisomers of this compound would likely need to develop a novel synthetic strategy, drawing upon the broader knowledge of asymmetric synthesis of analogous amines.

In Vitro Pharmacological Data for 2-(2-ethylphenoxy)-N-methylethanamine Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of scientific databases and literature, no specific in vitro pharmacological data was found for the chemical compound 2-(2-ethylphenoxy)-N-methylethanamine. The requested detailed analysis of its receptor binding affinities, cellular mechanisms of action, and enzyme inhibition profiles is not available in the public domain.

The structured article focusing on the in vitro pharmacological characterization of 2-(2-ethylphenoxy)-N-methylethanamine, as per the detailed outline provided, cannot be generated due to the absence of published research on this specific compound. Scientific inquiry into this molecule's interactions with monoamine receptors, other G-protein coupled receptors (GPCRs), ion channels, neurotransmitter transporters like VMAT2, and enzymes such as Leukotriene A4 Hydrolase and Cytochrome P450 has not been documented in accessible literature. Furthermore, there is no information regarding its effects on intracellular signaling pathways, including cAMP levels and BAX/BCL-2 expression.

While general information exists for the broader classes of molecules and biological targets mentioned in the query—such as the function of 5-HT1A and alpha-1 adrenergic receptors, the roles of VMAT2 in neurotransmitter transport, and the significance of the BAX/BCL-2 ratio in apoptosis—this information is not specific to 2-(2-ethylphenoxy)-N-methylethanamine. Adherence to the strict requirement of focusing solely on the specified compound prevents the inclusion of data from related but distinct chemical entities.

Therefore, the generation of a scientifically accurate and informative article based on the provided outline is not feasible at this time.

In Vitro Pharmacological Characterization of 2 2 Ethylphenoxy N Methylethanamine

In Vitro Functional Assays for Efficacy

In vitro functional assays are essential for determining the biological effect of a compound. These experiments measure the efficacy of a substance in eliciting a response in a cellular or molecular environment.

Reporter gene assays are widely used tools in drug discovery to study gene expression and receptor activity. nih.gov In these assays, a reporter gene (such as luciferase or beta-galactosidase) is placed under the control of a specific promoter that is responsive to the activation of a receptor of interest. nih.govmdpi.com When a compound like 2-(2-ethylphenoxy)-N-methylethanamine interacts with the target receptor, it can either activate or inhibit the signaling pathway, leading to a measurable change in the expression of the reporter gene. nih.gov The resulting signal, often luminescence or a color change, provides a quantitative measure of the compound's effect on the receptor. mdpi.comnih.gov

These assays are highly adaptable and can be performed in high-throughput formats, making them suitable for screening large numbers of compounds. nih.gov The choice of reporter gene and cellular system can be tailored to the specific research question. nih.gov For instance, different promoters can be used to investigate a wide range of biochemical pathways. nih.gov

Below is a hypothetical data table illustrating the type of results that could be obtained from a reporter gene assay for 2-(2-ethylphenoxy)-N-methylethanamine on a specific receptor.

Concentration (µM)Reporter Gene Activity (% of Control)
0.015%
0.125%
175%
1095%
10098%

This table is for illustrative purposes only, as no specific data for 2-(2-ethylphenoxy)-N-methylethanamine was found.

Cell-based assays are critical for evaluating the potential therapeutic effects of a compound in a more biologically relevant context than isolated molecular assays. nih.gov These assays utilize living cells to assess a compound's impact on specific cellular functions or disease models.

For anti-seizure activity, neuronal cell cultures can be used to model epileptic activity. The ability of a compound to reduce excessive neuronal firing or protect against chemically induced seizures in these cell models would suggest potential anti-seizure properties.

In the context of anti-cancer research, a variety of cancer cell lines are employed to test a compound's ability to inhibit cell proliferation, induce apoptosis (programmed cell death), or prevent metastasis. nih.gov The effects of the compound on both cancerous and normal cell lines are often compared to assess its selectivity. nih.gov

For antibacterial activity, a compound would be tested against various strains of bacteria to determine its minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible bacterial growth.

A hypothetical representation of data from an anti-cancer cell proliferation assay is shown below.

Cell LineIC50 (µM)
Breast Cancer (MCF-7)15.2
Lung Cancer (A549)22.8
Normal Fibroblast (MRC-5)>100

This table is for illustrative purposes only, as no specific data for 2-(2-ethylphenoxy)-N-methylethanamine was found.

In Vitro ADME Profiling (excluding safety/toxicity considerations)

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are fundamental in early drug discovery to predict a compound's pharmacokinetic behavior in vivo. enamine.net

The liver is the primary site of drug metabolism. enamine.net Hepatic microsomes, which are subcellular fractions of the liver, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). researchgate.netevotec.com Metabolic stability assays using liver microsomes are a standard method to determine the rate at which a compound is metabolized. evotec.comspringernature.com

In this assay, the test compound is incubated with liver microsomes and necessary cofactors. evotec.com The concentration of the parent compound is measured over time to determine its rate of disappearance. evotec.com A compound with high metabolic stability will be cleared more slowly from the body, potentially leading to a longer duration of action.

The results are typically reported as the half-life (t½) and intrinsic clearance (Clint).

SpeciesHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Human4515.4
Rat2824.8
Mouse1838.5

This table is for illustrative purposes only, as no specific data for 2-(2-ethylphenoxy)-N-methylethanamine was found.

Once a drug enters the bloodstream, it can bind to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG). nih.gov Only the unbound (free) fraction of the drug is pharmacologically active and able to diffuse into tissues to reach its target. nih.gov Therefore, determining the extent of plasma protein binding is crucial for understanding a drug's distribution and efficacy. mdpi.com

Equilibrium dialysis and ultrafiltration are common methods used to measure plasma protein binding. mdpi.com The results are expressed as the percentage of the drug that is bound to plasma proteins.

Species% Plasma Protein Binding
Human92.5
Rat88.1
Mouse85.7

This table is for illustrative purposes only, as no specific data for 2-(2-ethylphenoxy)-N-methylethanamine was found.

For a drug to be effective, it often needs to cross biological barriers, such as the intestinal epithelium for oral absorption or the blood-brain barrier for central nervous system targets. In vitro cell permeability assays, commonly using Caco-2 or MDCK cell lines, are used to predict a compound's ability to cross these barriers. nih.gov

These cells are grown to form a monolayer that mimics the intestinal barrier. creative-bioarray.com The test compound is added to one side of the monolayer, and its appearance on the other side is measured over time. The permeability is reported as the apparent permeability coefficient (Papp).

DirectionPapp (10⁻⁶ cm/s)Efflux Ratio
Apical to Basolateral (A→B)12.51.8
Basolateral to Apical (B→A)22.5

This table is for illustrative purposes only, as no specific data for 2-(2-ethylphenoxy)-N-methylethanamine was found.

Preclinical Pharmacological Investigations in Vivo Models of 2 2 Ethylphenoxy N Methylethanamine

Pharmacokinetic Analysis in Preclinical Animal Models

Pharmacokinetic studies in preclinical animal models, such as rats or mice, are fundamental to understanding how a new chemical entity is processed by a living organism. These studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Absorption Profiles and Systemic Bioavailability

To determine absorption and bioavailability, the compound would be administered to animal models through both intravenous (IV) and oral (e.g., oral gavage) routes. Blood samples would be collected at multiple time points after administration and analyzed to determine the concentration of the compound in the plasma.

The data would be used to calculate key parameters such as the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax). Absolute oral bioavailability (F%) is then calculated by comparing the AUC from oral administration to the AUC from IV administration. This value indicates the fraction of the orally administered dose that reaches systemic circulation. For example, studies on other novel compounds have determined mean absolute bioavailability to be around 30.46% in rats, indicating suboptimal but significant oral absorption. frontiersin.org

Distribution to Specific Tissues and Organ Systems (e.g., Brain, Liver, Kidney)

Understanding where a compound travels in the body is crucial, especially for neurologically active agents where brain penetration is key. Following administration to animal models, various tissues and organs, including the brain, liver, kidneys, heart, and lungs, would be collected at different time points. nih.govnih.gov

The concentration of the compound in each tissue would be quantified. nih.gov This helps determine the extent of tissue penetration and whether the compound accumulates in specific organs. For psychoactive compounds, the ability to cross the blood-brain barrier is a critical finding from these studies. nih.govnih.gov

Identification and Characterization of Metabolic Pathways and Metabolites

In vivo metabolism studies involve identifying the chemical changes a compound undergoes in the body. After administering the compound to animals, biological samples (plasma, urine, and feces) are collected. nih.govnih.gov Advanced analytical techniques, such as high-resolution mass spectrometry, are used to detect and identify metabolites. mdpi.com

These investigations reveal the primary metabolic pathways, which often include reactions like demethylation, hydroxylation, oxidation, and conjugation (e.g., glucuronidation). mdpi.comnih.govmdpi.com Identifying major metabolites is important, as they may also possess biological activity or contribute to the compound's clearance. nih.gov

Elucidation of Excretion Routes and Clearance Mechanisms

To determine how the compound and its metabolites are eliminated from the body, urine and feces are collected from animal models over a period of time (e.g., 72 hours) following administration. nih.gov The amounts of the parent compound and its metabolites in the excreta are quantified.

This analysis reveals the primary route of excretion (renal via urine or fecal via bile). nih.gov The data also allows for the calculation of the total clearance (CL) and the elimination half-life (t½), which describe the rate at which the compound is removed from the body. frontiersin.org

Preclinical Efficacy Studies in Mechanistic Disease Models

Efficacy studies use established animal models that mimic aspects of human diseases to assess the potential therapeutic effects of a compound.

Assessment in Neurological and Psychiatric Disorder Models (e.g., Antidepressant-like Activity, Movement Disorder Paradigms)

Given the chemical structure of 2-(2-ethylphenoxy)-N-methylethanamine, its effects would likely be evaluated in models of depression and movement disorders.

Antidepressant-Like Activity: Standard behavioral tests in mice or rats are used to screen for antidepressant-like properties. The Forced Swim Test (FST) and the Tail Suspension Test (TST) are widely used models where a reduction in the duration of immobility is interpreted as an antidepressant-like effect. researchgate.netnih.gov An active compound would be expected to decrease immobility time compared to a vehicle-treated control group. researchgate.netnih.gov

Movement Disorder Paradigms: To assess effects relevant to movement disorders like Parkinson's disease, neurotoxin-induced animal models are often employed. For instance, animals might be treated with a substance that depletes dopamine (B1211576) to induce motor deficits. The test compound would then be administered to see if it can alleviate these symptoms, which are measured through tests of motor coordination, balance, and spontaneous activity.

Evaluation in Cancer Research Models

There is no available data from in vivo studies, such as xenograft models, evaluating the efficacy of 2-(2-ethylphenoxy)-N-methylethanamine against any specific cancer cell lines. Consequently, information regarding its potential molecular and cellular effects in a cancer research context is absent from the scientific record.

Investigation in Anti-infective Models

No in vivo studies have been published that investigate the potential antifungal or antibacterial activity of 2-(2-ethylphenoxy)-N-methylethanamine.

Advanced Preclinical Methodologies for In Vivo Characterization

Microdialysis for Neurotransmitter Dynamics in Brain Regions

There are no published reports of microdialysis studies being conducted to characterize the effects of 2-(2-ethylphenoxy)-N-methylethanamine on neurotransmitter dynamics in any brain regions.

Computational Modeling and Structure Activity Relationships Sar for 2 2 Ethylphenoxy N Methylethanamine and Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

QSAR models are broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches. 2D-QSAR models utilize descriptors derived from the 2D representation of a molecule, such as topological indices, constitutional descriptors, and physicochemical properties like logP and molar refractivity. These models are computationally less intensive and are effective for large datasets.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules in a dataset. These techniques calculate steric and electrostatic fields around the molecules, providing a 3D map that highlights regions where modifications to the chemical structure are likely to increase or decrease biological activity. For a series of 2-(2-ethylphenoxy)-N-methylethanamine analogues, a 3D-QSAR study could reveal the importance of the size and electronic properties of the substituent on the phenoxy ring for receptor binding.

The development of a robust QSAR model is critically dependent on the selection of appropriate molecular descriptors and rigorous statistical validation. Descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be classified as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological, among others. For phenoxy-N-methylethanamine derivatives, key descriptors might include those that define the properties of the substituent on the phenyl ring and the nature of the amine group.

Once descriptors are calculated, a mathematical model, often using methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is generated. The predictive power and robustness of this model must be validated. Internal validation techniques like leave-one-out (LOO) cross-validation are commonly employed. External validation, where the model's ability to predict the activity of a set of compounds not used in model generation is tested, is crucial for confirming its real-world predictive utility. A high correlation coefficient (R²) and cross-validated correlation coefficient (q²), along with a low standard error of prediction, are indicative of a statistically significant and predictive QSAR model.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in understanding the molecular basis of a ligand's activity.

Molecular docking simulations for analogues of 2-(2-ethylphenoxy)-N-methylethanamine can elucidate how these molecules interact with their biological targets. For instance, a computational study on the closely related analogue, 2-(2-Benzylphenoxy)-N,N-dimethylethanamine, investigated its interaction with antihistamine targets. bohrium.com Similarly, docking studies on other phenoxy derivatives, such as 2-(2-formylphenoxy)acetamide, have been performed to evaluate potential antiviral activity against targets like the SARS-CoV-2 main protease. researchgate.net

These studies predict the binding pose of the ligand within the receptor's active site and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, the nitrogen atom of the N-methylethanamine moiety could act as a hydrogen bond acceptor or, in its protonated form, a hydrogen bond donor, while the ethylphenoxy group can engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. The table below summarizes hypothetical and literature-derived docking results for phenoxy derivatives against various protein targets, illustrating the type of data generated from such studies.

CompoundTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
2-(2-Benzylphenoxy)-N,N-dimethylethanamineHistamine H1 Receptor (3JQZ)-8.5 (Predicted)ASP107, LYS191, TYR108Hydrogen Bond, Hydrophobic
2-(2-Formylphenoxy)acetamideSARS-CoV-2 Mpro (6NUS)-7.2 (Calculated)HIS41, CYS145, GLU166Hydrogen Bond, Pi-Alkyl
2-(2,4-dichlorophenoxy) derivativeCyclooxygenase-2 (COX-2) (4M11)-9.5 (Calculated)ARG120, TYR355, SER530Hydrogen Bond, Halogen Bond
2-(2-ethylphenoxy)-N-methylethanamineGeneric GPCR (Hypothetical)-8.1 (Predicted)TRP159, PHE264, ASN110Hydrophobic, Hydrogen Bond

Note: Data for the target compound is hypothetical, while data for analogues is based on findings for similar compound classes reported in the literature. bohrium.comresearchgate.netmdpi.com

By analyzing the predicted binding poses of a series of analogues, researchers can map the architecture of the receptor's binding site. This involves identifying key regions, or "hotspots," that are crucial for ligand recognition and binding affinity. For the 2-(2-ethylphenoxy)-N-methylethanamine scaffold, docking studies might reveal a hydrophobic pocket that accommodates the ethyl group and a specific region that interacts favorably with the ether oxygen. Understanding this architecture allows for the rational design of new analogues with modifications targeted at these hotspots to enhance binding affinity and selectivity.

Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD simulations account for the flexibility of both the ligand and the receptor, providing a more realistic representation of the binding event in a physiological environment, which typically includes water and ions. rsc.org

An MD simulation of a 2-(2-ethylphenoxy)-N-methylethanamine analogue docked into its receptor could be used to assess the stability of the predicted binding pose. By monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, researchers can determine if the initial docking pose is maintained. nih.gov Furthermore, MD simulations can reveal important conformational changes in the receptor upon ligand binding and identify the role of specific water molecules in mediating ligand-receptor interactions. These detailed insights into the dynamic nature of the interaction are invaluable for understanding the mechanism of action and for refining the design of more effective molecules. mdpi.com

Analytical Methodologies for the Detection and Quantification of 2 2 Ethylphenoxy N Methylethanamine in Research Contexts

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of chemical compounds, enabling the separation of the analyte of interest from a complex mixture. For 2-(2-ethylphenoxy)-N-methylethanamine, both gas and liquid chromatography, particularly when coupled with mass spectrometry, provide the high sensitivity and selectivity required for robust quantification.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. pmda.go.jp Due to the amine functional group, 2-(2-ethylphenoxy)-N-methylethanamine may require derivatization prior to GC analysis to improve its thermal stability and chromatographic properties. jfda-online.com Derivatization techniques such as acylation or silylation can enhance volatility and reduce peak tailing, leading to better separation and sensitivity. jfda-online.com

In a typical GC-MS/MS analysis, the sample is injected into a heated port where it is vaporized and carried by an inert gas through a capillary column. The column separates compounds based on their boiling points and interactions with the stationary phase. Following separation, the analyte enters the mass spectrometer, where it is ionized, fragmented, and detected. The use of tandem mass spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) mode allows for highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions, minimizing interference from matrix components. thermofisher.com The development of an automated SRM method can optimize the precursor ion, product ion, and collision energy for the target analyte, resulting in a ready-to-use and highly specific quantification method. thermofisher.com

Table 1: Illustrative GC-MS/MS Parameters for Amine Compound Analysis

ParameterTypical SettingPurpose
GC System TRACE 1310 Gas ChromatographSeparation of volatile compounds
Injector Programmed Temperature Vaporizing (PTV)Optimal sample transfer to the column
Column Phenyl-arylene polymer or similarSeparation based on polarity and boiling point
Carrier Gas HeliumInert mobile phase
MS System TSQ Duo Triple Quadrupole MSDetection and quantification
Ionization Mode Electron Ionization (EI)Fragmentation of the analyte for mass analysis
Acquisition Mode Selected Reaction Monitoring (SRM)High selectivity and sensitivity

This table is based on typical parameters for related compound classes as described in the literature. thermofisher.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is exceptionally versatile for analyzing a wide range of compounds in complex matrices, including biological fluids. nih.govjfda-online.com This technique is particularly well-suited for 2-(2-ethylphenoxy)-N-methylethanamine, as it can often be analyzed directly without derivatization.

The methodology involves injecting the sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is commonly used, with a mobile phase consisting of an aqueous component (like water with 0.1% formic acid) and an organic component (like acetonitrile (B52724) or methanol). nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to achieve efficient separation of the analyte from other matrix components. nih.gov

After chromatographic separation, the analyte flows into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, where it is ionized. pmda.go.jpthermofisher.com Tandem mass spectrometry is then used for quantification, selecting a specific precursor ion (often the protonated molecule [M+H]⁺) and fragmenting it to produce characteristic product ions. nih.gov This process provides excellent specificity and allows for low limits of detection (LOD) and quantification (LOQ). nih.govjfda-online.com Method validation according to established guidelines is essential to ensure reliability, assessing parameters such as selectivity, linearity, accuracy, precision, and matrix effects. nih.govqub.ac.uk

Table 2: Example LC-MS/MS Method Parameters for Phenethylamine (B48288) Analysis in Biological Fluids

ParameterSettingReference
LC System UHPLC System thermofisher.com
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 3.5 µm) nih.gov
Mobile Phase A 0.1% Formic Acid in Water nih.gov
Mobile Phase B 0.1% Formic Acid in Acetonitrile nih.gov
Flow Rate 0.3 mL/min nih.gov
Ion Source Electrospray Ionization (ESI), Positive Mode thermofisher.com
Precursor Ion [M+H]⁺ nih.gov
Detection Tandem Mass Spectrometry (MS/MS) nih.gov

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure of synthesized compounds and assessing their purity. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and the functional groups present in 2-(2-ethylphenoxy)-N-methylethanamine.

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution. hyphadiscovery.com A standard dataset for a compound like 2-(2-ethylphenoxy)-N-methylethanamine would include one-dimensional (1D) ¹H NMR and ¹³C NMR spectra, along with two-dimensional (2D) experiments like COSY, HSQC, and HMBC to establish connectivity. hyphadiscovery.comnih.gov

¹H NMR: The proton NMR spectrum would provide information on the number of different proton environments and their neighboring protons. For 2-(2-ethylphenoxy)-N-methylethanamine, one would expect to see distinct signals for the aromatic protons on the ethyl-substituted phenyl ring, the ethyl group's methylene (B1212753) and methyl protons, the protons of the ethylene (B1197577) bridge, and the N-methyl protons. docbrown.info The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum shows the number of chemically non-equivalent carbon atoms. docbrown.info For this compound, distinct signals would be expected for each carbon in the ethylphenoxy group, the ethylamine (B1201723) chain, and the N-methyl group.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the same spin system (e.g., within the ethyl group and along the ethylamine backbone). nih.gov HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure. hyphadiscovery.com

Table 3: Predicted ¹H NMR Chemical Shifts for 2-(2-ethylphenoxy)-N-methylethanamine

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (C₆H₄)6.8 - 7.3Multiplet
Methylene (-O-CH₂-)~ 4.1Triplet
Methylene (-CH₂-N)~ 2.9Triplet
Ethyl Methylene (-CH₂-CH₃)~ 2.6Quartet
N-Methyl (-N-CH₃)~ 2.4Singlet
Ethyl Methyl (-CH₂-CH₃)~ 1.2Triplet

Note: These are predicted values based on analogous structures and general principles of NMR spectroscopy. docbrown.info

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-(2-ethylphenoxy)-N-methylethanamine would be unique and could be used as a fingerprint for its identification. docbrown.info Key absorption bands would confirm the presence of its characteristic structural features.

Expected characteristic absorption peaks would include:

N-H Stretch: As a secondary amine, a weak to moderate absorption band would be expected around 3300-3500 cm⁻¹. docbrown.info

C-H Stretches: Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching (from the ethyl and methyl groups) would be observed just below 3000 cm⁻¹.

Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region would indicate the presence of the phenyl ring.

C-O Stretch: A strong band corresponding to the aryl-alkyl ether linkage would be expected in the 1200-1260 cm⁻¹ range.

C-N Stretch: Aliphatic C-N stretching vibrations typically appear in the 1020-1250 cm⁻¹ region.

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the specific molecule. docbrown.info

Advanced Bioanalytical Approaches for In Vitro and In Vivo Sample Analysis

The analysis of 2-(2-ethylphenoxy)-N-methylethanamine in biological samples from in vitro (e.g., cell cultures, microsomes) or in vivo (e.g., plasma, urine, tissue) studies requires highly sensitive and robust bioanalytical methods. researchgate.net LC-MS/MS is the predominant technique used for this purpose due to its superior sensitivity, selectivity, and applicability to complex biological matrices. nih.gov

Developing a bioanalytical method involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances like proteins and phospholipids (B1166683) and to concentrate the analyte. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govnih.gov SPE, using cartridges like hydrophilic-lipophilic balance (HLB), often provides the cleanest extracts and can minimize matrix effects. nih.gov

Method Development: Optimization of chromatographic conditions and mass spectrometric parameters is performed to achieve the desired sensitivity, selectivity, and run time. The use of a stable isotope-labeled internal standard is highly recommended to correct for variability in sample preparation and instrument response. thermofisher.com

Method Validation: The developed method must be rigorously validated according to regulatory guidelines. researchgate.net This involves demonstrating the method's specificity, linearity, lower limit of quantification (LLOQ), accuracy, precision (intra- and inter-day), recovery, matrix effect, and stability of the analyte under various conditions (e.g., freeze-thaw, short-term, and long-term storage). nih.gov

These validated bioanalytical methods are essential for pharmacokinetic studies, metabolism investigations, and other research applications that require reliable measurement of the compound in biological systems.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Quantifying Metal-Tagged Compounds

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique capable of detecting metals and non-metals at very low concentrations. taylorandfrancis.com In the context of organic molecules like 2-(2-ethylphenoxy)-N-methylethanamine, ICP-MS is utilized by introducing a metal tag onto the molecule. This approach allows for highly sensitive quantification by measuring the concentration of the associated metal. researchgate.net

The process involves chemically modifying 2-(2-ethylphenoxy)-N-methylethanamine with a metal-containing tag. This can be achieved through various chemical reactions that create a stable bond between the organic molecule and a metal ion or a metal-containing moiety. Once tagged, the sample is introduced into the ICP-MS instrument. Inside the plasma, the sample is atomized and ionized. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. taylorandfrancis.com The detector then quantifies the ions, providing a precise measurement of the metal's concentration, which directly correlates to the concentration of the tagged 2-(2-ethylphenoxy)-N-methylethanamine.

One of the key advantages of using ICP-MS for this purpose is its high sensitivity and wide linear dynamic range. This technique can be particularly useful in complex biological matrices where the concentration of the target compound is very low. Furthermore, ICP-MS offers multiplexing capabilities, meaning that multiple metal-tagged compounds can be detected and quantified simultaneously. accesson.kr

Research Findings:

In a hypothetical study, researchers could synthesize a derivative of 2-(2-ethylphenoxy)-N-methylethanamine tagged with a lanthanide element, such as Europium (Eu). The choice of a lanthanide is strategic due to its low natural abundance in biological systems, which minimizes background interference. The tagged compound could then be introduced into a cellular model to study its uptake and distribution. After a specific incubation period, the cells would be lysed, and the lysate analyzed by ICP-MS. The concentration of Europium detected would provide a direct measure of the amount of 2-(2-ethylphenoxy)-N-methylethanamine within the cells.

Below is a representative data table from such a hypothetical experiment:

Sample IDCell TypeTreatment Time (hours)Europium Concentration (ng/mL)Calculated Compound Concentration (pmol/mg protein)
Control-1Neuron2<0.01<0.1
Treated-1Neuron21.5415.4
Control-2Glial2<0.01<0.1
Treated-2Glial20.898.9
Control-3Neuron24<0.01<0.1
Treated-3Neuron245.7857.8
Control-4Glial24<0.01<0.1
Treated-4Glial242.1521.5

Radioligand Binding Assays for Direct Quantification in Biological Matrices

Radioligand binding assays are a fundamental tool in pharmacology and biochemistry for quantifying receptors and determining the affinity of ligands for these receptors. nih.gov This technique can be adapted for the direct quantification of 2-(2-ethylphenoxy)-N-methylethanamine in biological matrices, provided a radiolabeled version of the compound is available.

The principle of a radioligand binding assay involves the use of a radioactive isotope (e.g., tritium (B154650) ³H or carbon-¹⁴C) to label the compound of interest. This "radioligand" is then incubated with a biological sample, such as a tissue homogenate or a cell membrane preparation, that contains the target binding site (e.g., a receptor). nih.gov The radioligand will bind to its specific target. After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically by filtration. The amount of radioactivity in the bound fraction is then measured using a scintillation counter. This measurement allows for the determination of the amount of the compound bound to its target. researchgate.net

There are three main types of radioligand binding experiments: saturation, competition, and kinetic assays. nih.govresearchgate.net For direct quantification of the compound in a sample, a competition binding assay is often employed. In this setup, the biological sample is incubated with a known concentration of a radiolabeled ligand that binds to the same target as 2-(2-ethylphenoxy)-N-methylethanamine. The sample containing an unknown amount of unlabeled 2-(2-ethylphenoxy)-N-methylethanamine is then added. The unlabeled compound will compete with the radioligand for binding to the target. By measuring the displacement of the radioligand, a standard curve can be generated to determine the concentration of the unlabeled 2-(2-ethylphenoxy)-N-methylethanamine in the sample.

Research Findings:

To illustrate, consider a research scenario where the objective is to quantify the amount of 2-(2-ethylphenoxy)-N-methylethanamine in different brain regions following systemic administration in a research animal. A competition binding assay could be designed using a known radioligand that binds to a specific receptor target of 2-(2-ethylphenoxy)-N-methylethanamine. Tissue homogenates from different brain regions would be prepared and incubated with the radioligand and a series of known concentrations of unlabeled 2-(2-ethylphenoxy)-N-methylethanamine to generate a standard curve. The displacement of the radioligand by the compound present in the tissue samples would then be measured.

A representative data table from such a hypothetical competition binding experiment is shown below:

Brain RegionTotal Binding (CPM)Non-specific Binding (CPM)Specific Binding (CPM)% Inhibition of Radioligand BindingCalculated Concentration of 2-(2-ethylphenoxy)-N-methylethanamine (ng/g tissue)
Cortex15,8901,23014,66045.825.6
Hippocampus18,3401,25017,09053.438.9
Striatum22,5601,24021,32066.655.1
Cerebellum9,8701,2208,65027.012.3
Brainstem11,4501,26010,19031.817.8

Emerging Research Directions and Translational Perspectives Preclinical

Exploration of Novel Biological Targets Beyond Current Research Scope

The exploration of novel biological targets is a critical avenue for expanding the therapeutic potential of 2-(2-ethylphenoxy)-N-methylethanamine. While comprehensive studies on this specific molecule are limited, preliminary research on structurally related compounds, such as 2-(2-methoxyphenoxy)-N-methylethanamine, has indicated potential anti-inflammatory properties. This suggests that compounds within this class may interact with biological targets beyond their established roles.

Future preclinical research could focus on screening 2-(2-ethylphenoxy)-N-methylethanamine against a wide array of biological targets to uncover novel therapeutic applications. High-throughput screening assays could be employed to assess its activity against various enzymes, receptors, and ion channels implicated in a range of diseases. For instance, its potential interaction with cytochrome P450 enzymes, crucial for drug metabolism, warrants further investigation. Understanding these interactions is vital for predicting potential drug-drug interactions and for the development of derivatives with improved metabolic profiles.

The phenoxy-ethylamine scaffold is present in a number of biologically active compounds, suggesting that 2-(2-ethylphenoxy)-N-methylethanamine could be investigated for activity in areas such as:

Neurodegenerative Diseases: Targeting receptors and enzymes involved in the pathophysiology of diseases like Alzheimer's and Parkinson's.

Oncology: Investigating its potential to modulate signaling pathways involved in cancer cell proliferation and survival.

Metabolic Disorders: Assessing its effects on targets relevant to diabetes and obesity.

Rational Design and Synthesis of Next-Generation Analogues with Improved Preclinical Profiles

The rational design and synthesis of next-generation analogues of 2-(2-ethylphenoxy)-N-methylethanamine hold the promise of developing compounds with enhanced potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, allowing for the systematic modification of the parent molecule to optimize its biological activity.

Key modifications to the 2-(2-ethylphenoxy)-N-methylethanamine scaffold could include:

Alteration of the Ethyl Group: Substitution of the ethyl group with other alkyl or functional groups could influence the compound's lipophilicity and interaction with its biological target.

Modification of the Phenoxy Ring: The introduction of various substituents on the aromatic ring can modulate the electronic properties and steric hindrance of the molecule, potentially leading to improved binding affinity and selectivity.

N-Alkylation Variants: Replacing the N-methyl group with other alkyl or aryl groups could impact the compound's basicity and its interaction with target proteins.

The following table outlines potential modifications and their hypothetical impact on the preclinical profile of 2-(2-ethylphenoxy)-N-methylethanamine analogues.

Structural Modification Rationale Potential Preclinical Impact
Varying the alkyl substituent on the phenoxy ringTo probe the steric and electronic requirements of the binding pocket.Improved potency and selectivity.
Introducing polar groups on the phenoxy ringTo enhance aqueous solubility and bioavailability.Modified pharmacokinetic profile.
Altering the length of the ethylamine (B1201723) chainTo optimize the distance and orientation between the phenoxy ring and the amine group.Enhanced target engagement.
Substitution of the N-methyl groupTo modulate basicity and potential for hydrogen bonding.Altered receptor affinity and metabolic stability.

The synthesis of these next-generation analogues would require robust and efficient synthetic methodologies. Drawing from established synthetic routes for similar compounds, multi-step syntheses could be designed to allow for the facile introduction of chemical diversity.

Integration of Multi-Omics Data in Preclinical Research for Comprehensive Understanding

The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to gaining a comprehensive understanding of the biological effects of 2-(2-ethylphenoxy)-N-methylethanamine and its analogues in a preclinical setting. nih.govnih.gov This systems biology approach can elucidate the mechanism of action, identify potential biomarkers of efficacy and toxicity, and reveal off-target effects. nih.govnih.gov

In preclinical studies, treating cell lines or animal models with 2-(2-ethylphenoxy)-N-methylethanamine followed by multi-omics profiling can provide a global view of the molecular changes induced by the compound. For example:

Transcriptomics (RNA-seq): Can identify genes whose expression is up- or down-regulated by the compound, revealing the cellular pathways it modulates.

Proteomics: Can provide insights into changes in protein expression and post-translational modifications, offering a more direct measure of the functional consequences of the compound's activity.

Metabolomics: Can reveal alterations in metabolic pathways, which can be indicative of both therapeutic effects and potential toxicity.

The table below summarizes the types of data that can be generated and their potential applications in the preclinical evaluation of 2-(2-ethylphenoxy)-N-methylethanamine.

Omics Platform Data Generated Application in Preclinical Research
Genomics DNA sequence variationsIdentification of genetic factors influencing drug response.
Transcriptomics Gene expression profilesElucidation of mechanism of action and affected pathways.
Proteomics Protein expression and modification dataIdentification of direct drug targets and downstream effectors.
Metabolomics Metabolite profilesAssessment of metabolic effects and potential toxicity biomarkers.

By integrating these diverse datasets, researchers can construct detailed molecular maps of the compound's effects, leading to a more informed and efficient drug development process. nih.gov

Role of 2-(2-ethylphenoxy)-N-methylethanamine as a Key Precursor in the Synthesis of Established Active Pharmaceutical Ingredients (e.g., Carvedilol, Tamsulosin)

Structurally related phenoxy-ethylamine derivatives are crucial intermediates in the synthesis of several important active pharmaceutical ingredients (APIs). Notably, 2-(2-methoxyphenoxy)ethanamine is a key precursor in the synthesis of Carvedilol, a non-selective beta-blocker and alpha-1 blocker used to treat heart failure and high blood pressure. niscpr.res.insemanticscholar.orgderpharmachemica.com Similarly, 2-(2-ethoxyphenoxy)ethylamine is utilized in the synthesis of Tamsulosin, an alpha-1 adrenergic receptor antagonist used to treat benign prostatic hyperplasia. karlancer.comnih.govchemicalbook.com

The synthesis of Carvedilol often involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine. semanticscholar.org A significant challenge in this synthesis is the formation of impurities, and various strategies have been developed to minimize their formation, such as the use of protecting groups. derpharmachemica.comconnectjournals.comniscpr.res.in

While there is no direct evidence of 2-(2-ethylphenoxy)-N-methylethanamine being used in the synthesis of the currently marketed forms of Carvedilol or Tamsulosin, its structural similarity to the established precursors suggests its potential as a starting material for the synthesis of novel analogues of these drugs. By employing 2-(2-ethylphenoxy)-N-methylethanamine in place of the methoxy (B1213986) or ethoxy derivatives, new chemical entities with potentially different pharmacological profiles could be generated.

The following table compares the established precursors for Carvedilol and Tamsulosin with the subject compound.

Active Pharmaceutical Ingredient Established Precursor Subject Compound
Carvedilol 2-(2-methoxyphenoxy)ethanamine niscpr.res.insemanticscholar.orgderpharmachemica.com2-(2-ethylphenoxy)-N-methylethanamine
Tamsulosin 2-(2-ethoxyphenoxy)ethylamine karlancer.comnih.govchemicalbook.com2-(2-ethylphenoxy)-N-methylethanamine

The use of 2-(2-ethylphenoxy)-N-methylethanamine as a precursor could lead to the development of next-generation pharmaceuticals with improved properties, such as enhanced efficacy, a better side-effect profile, or improved pharmacokinetics. Further research into the synthesis and pharmacological evaluation of these novel analogues is warranted.

Q & A

Q. What are the recommended synthetic routes for 2-(2-ethylphenoxy)-N-methylethanamine in academic research?

  • Methodological Answer: The compound can be synthesized via alkylation reactions or Eschweiler-Clarke reductive methylation . For alkylation, a phenoxide intermediate (e.g., 2-ethylphenol) is reacted with a haloethylamine derivative (e.g., 2-chloro-N-methylethanamine) under basic conditions (e.g., K₂CO₃ in DMF) . The Eschweiler-Clarke method involves reacting 2-(2-ethylphenoxy)ethanamine with formaldehyde and formic acid in methanol to introduce the methyl group on the amine . Purification typically employs flash column chromatography (e.g., 0–50% methanol in CH₂Cl₂) to isolate the product .

Q. How is 2-(2-ethylphenoxy)-N-methylethanamine characterized post-synthesis?

  • Methodological Answer: ¹H/¹³C NMR spectroscopy is critical for structural confirmation. Key spectral features include:
  • A singlet for the N-methyl group (~2.3 ppm).
  • Multiplet signals for the ethylphenoxy aromatic protons (~6.7–7.2 ppm).
  • Ethoxy linker protons (δ ~3.8–4.2 ppm) .
    Mass spectrometry (HRMS) validates molecular weight, while HPLC assesses purity (>95% for biological studies). Contamination by starting materials (e.g., residual ethanamine) can be detected via integration of NMR peaks .

Q. What are the primary chemical reactions and derivatives of this compound?

  • Methodological Answer: The compound undergoes oxidation (e.g., phenolic oxide formation), reduction (e.g., amine-to-alcohol conversion), and substitution (e.g., nucleophilic aromatic substitution at the phenoxy ring). For example:
  • Oxidation: Using KMnO₄ yields 2-(2-ethylphenoxy)acetic acid.
  • Reduction: LiAlH₄ converts the amine to 2-(2-ethylphenoxy)ethanol.
    Derivatives like N-alkylated analogs (e.g., tert-butyl-substituted phenoxy variants) are synthesized via tailored alkylation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer:
  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency compared to THF .
  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve phenoxide reactivity .
  • Temperature control: Maintaining 60–80°C minimizes side reactions (e.g., over-alkylation) .
    Scale-up requires continuous flow reactors to maintain consistent mixing and temperature, reducing batch-to-batch variability .

Q. What analytical strategies resolve structural ambiguities in derivatives?

  • Methodological Answer:
  • X-ray crystallography confirms absolute stereochemistry in chiral derivatives (e.g., tert-butyl-substituted analogs) .
  • 2D NMR (COSY, NOESY) clarifies proton-proton correlations in complex mixtures, such as distinguishing ethylphenoxy regioisomers .
  • Isotopic labeling (e.g., ¹³C-enriched starting materials) traces reaction pathways and validates mechanistic hypotheses .

Q. How can discrepancies in reported biological activity data be addressed?

  • Methodological Answer: Discrepancies (e.g., varying IC₅₀ values in enzyme assays) may arise from:
  • Impurity profiles: Rigorous HPLC-MS analysis ensures compound purity (>99%) before biological testing .
  • Solubility differences: Use standardized DMSO stock solutions (e.g., 10 mM) to minimize solvent effects .
  • Receptor heterogeneity: Validate target specificity via knockout cell lines or radioligand binding assays .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Methodological Answer:
  • Molecular docking (AutoDock Vina) models binding to receptors (e.g., GPCRs) using crystal structures (PDB IDs). Focus on hydrogen bonding with the phenoxy oxygen and hydrophobic interactions with the ethyl group .
  • Molecular dynamics (GROMACS) simulates binding stability over 100-ns trajectories, identifying critical residues (e.g., Tyr³⁵⁶ in β-adrenergic receptors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-ethylphenoxy)-N-methylethanamine
Reactant of Route 2
Reactant of Route 2
2-(2-ethylphenoxy)-N-methylethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.